4,R-阿乔马利新N-氧化物

描述

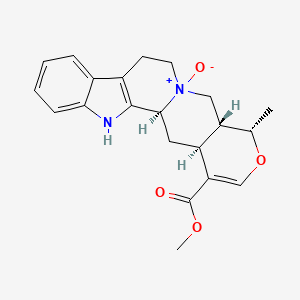

4,R-ajmalicine N-oxide is an alkaloid isolated from Catharanthus roseus .

Molecular Structure Analysis

The molecular formula of 4,R-ajmalicine N-oxide is C21H24N2O4 . Its molecular weight is 368.4 g/mol . The compound has a complex structure with several stereocenters .Physical and Chemical Properties Analysis

4,R-ajmalicine N-oxide has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 368.17360725 g/mol . The topological polar surface area is 69.4 Ų . The compound has a heavy atom count of 27 .科学研究应用

天然分离和合成: 天然4,R-阿库阿米金N-氧化物和类似化合物已从钩藤(茜草科)中分离出来。它们的立体化学结构由核磁共振光谱确定。这些化合物的合成,包括4,R-阿乔马利新N-氧化物,是通过碱的过酸氧化实现的(Merlini, Nasini, & Phillipson, 1972)。

电化学测定: 开发了一种使用修饰有金纳米粒子的玻璃碳电极电化学测定阿乔马利新的方法。该方法显示出良好的重复性和再现性,并用于测定市售口服溶液中的阿乔马利新(Mehmeti 等,2016)。

活细胞中的实时监测: 开发了一种基于FRET的工具,用于实时监测活细胞中的阿乔马利新。该工具名为FLIP-Ajn,具有pH稳定性和阿乔马利新特异性,可在各种系统中提供实时测量,包括细菌、酵母、动物细胞系和植物悬浮培养物(Ambrin 等,2019)。

与氧气浓度的关系: 一项研究发现,在高密度玫瑰长春花培养物中,阿乔马利新产生速率与溶解氧浓度之间存在很强的关系。这项研究有助于优化生物反应器中阿乔马利新生产的条件(Schlatmann 等,1995)。

药物递送应用: 关于用于药物递送的磁性氧化铁纳米颗粒的研究表明,阿乔马利新等化合物具有潜在的应用。这些纳米颗粒可以用作化学药物递送中的载体,提供空心结构和对外部磁场的响应相结合的优势(Ziarani 等,2019)。

用于类似喜树碱骨架的合成: 阿乔马利新被用作类似喜树碱骨架合成的起始材料,这在潜在的医学应用方面具有重要意义(Thomas, Zaparucha, & Husson, 2002)。

安全和危害

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

作用机制

Target of Action

It is structurally related to ajmaline , a class Ia antiarrhythmic agent that acts by changing the shape and threshold of cardiac action potentials . Ajmaline produces potent sodium channel blocking effects , which suggests that 4,R-ajmalicine N-oxide may have similar targets.

Mode of Action

Based on its structural similarity to ajmaline, it can be hypothesized that it may interact with sodium channels, altering their function and thus affecting the electrical activity of the heart .

Biochemical Pathways

Ajmaline, a related compound, is known to affect the terpenoid indole alkaloid (tia) pathway . The STR gene encoding strictosidine synthase of the TIA pathway could be the regulatory gene of the ajmalicine biosynthesis .

Pharmacokinetics

Ajmaline, a structurally related compound, is known for its very short half-life, which makes it a useful drug for acute intravenous treatments . This suggests that 4,R-ajmalicine N-oxide may have similar ADME properties.

Result of Action

Given its structural similarity to ajmaline, it may have potential effects on cardiac function, particularly in the context of arrhythmias .

Action Environment

It is known that the compound is derived from the herbs of catharanthus roseus , suggesting that its production and efficacy may be influenced by the growth conditions of this plant.

属性

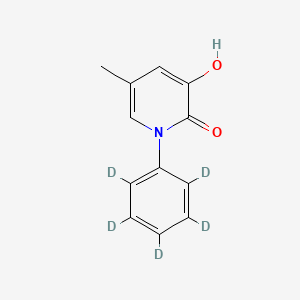

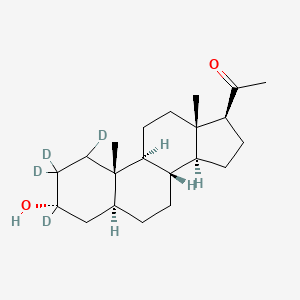

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPWCBNZAPJQDK-PBYQAJJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

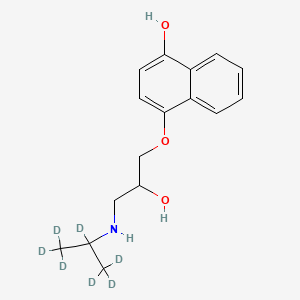

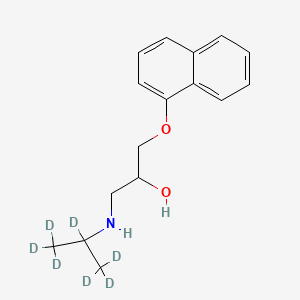

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)